N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride

mGluR7 subtype selectivity allosteric agonist

mGluR7 subtype studies are routinely confounded by non-selective orthosteric agonists like L-AP4, which activate all group III mGluRs and exhibit poor oral bioavailability. AMN082 is the sole commercially available mGluR7 allosteric agonist that combines absolute subtype selectivity with oral activity and blood-brain barrier penetrance. • Zero activation of mGluR1-6 or mGluR8 at concentrations up to 10 μM, enabling definitive mGluR7 mechanistic attribution. • Oral bioavailability and CNS target engagement eliminate the need for invasive intracerebroventricular cannulation in chronic rodent behavioral models. • Supplied as ≥98% pure white to off-white solid; stable under desiccated storage at +4°C (short-term) or -20°C (long-term).

Molecular Formula C28H29ClN2
Molecular Weight 429.0 g/mol
CAS No. 97075-46-2
Cat. No. B1662905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dibenzhydrylethane-1,2-diamine;hydrochloride
CAS97075-46-2
SynonymsAMN 082;  AMN-082;  AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine
Molecular FormulaC28H29ClN2
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H
InChIKeyOQWHMBBNPNSOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.7 [ug/mL] (The mean of the results at pH 7.4)

Product Overview and Identity


N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride (AMN082) is a symmetric diarylethylenediamine compound with the molecular formula C28H28N2·2HCl and a molecular weight of 465.45 g/mol [1]. It was first characterized in 2005 as the first selective metabotropic glutamate receptor 7 (mGluR7) allosteric agonist and remains the only widely available pharmacological tool compound with this specific receptor profile [2]. The compound is supplied as a white to off-white solid with purity ≥99% (HPLC) from reputable vendors and requires desiccated storage at +4°C for short-term or −20°C for long-term stability . Its unique value proposition lies in its demonstrated oral bioavailability and blood-brain barrier penetrance, properties not shared by alternative orthosteric mGluR agonists [2].

mGluR7-exclusive pathway studies
Supports selective activation of mGluR7 over all other mGluR subtypes, reported without detectable off-target activity at mGluR1-6 or mGluR8 up to 10 μM.
Oral and CNS-penetrant research tool
Allows systemic administration and brain exposure for in vivo rodent studies, avoiding invasive central delivery routes.
Allosteric transmembrane activation
Targets transmembrane domain site without displacing endogenous glutamate, enabling orthosteric-site-independent GPCR signaling studies.

Why This mGluR7 Agonist Cannot Be Substituted


The group III metabotropic glutamate receptor family (mGluR4, mGluR6, mGluR7, mGluR8) shares high sequence homology, yet functional roles of individual subtypes diverge substantially in neurological and psychiatric disorders [1]. Traditional pharmacological approaches have relied on broad-spectrum orthosteric agonists such as L-2-amino-4-phosphonobutyrate (L-AP4), which activate all group III mGluRs non-selectively, confounding subtype-specific mechanistic interpretation [1]. Furthermore, orthosteric agonists typically exhibit poor oral bioavailability and limited brain penetration, restricting their utility to ex vivo or locally administered applications [2]. AMN082 circumvents both limitations: it is the only commercially available tool that combines mGluR7 subtype selectivity with oral activity and blood-brain barrier penetrance [2]. Generic substitution with alternative mGluR7-targeting agents is not possible because no other compound simultaneously provides this specific combination of pharmacological properties. Procurement decisions must therefore be guided by the specific experimental requirements that only AMN082 can fulfill [3].

Subtype selectivity mismatch

Broad-spectrum group III orthosteric agonists (e.g., L-AP4) activate mGluR4, mGluR6, mGluR7, and mGluR8 simultaneously, which may obscure mGluR7-specific mechanistic interpretation.

Oral/CNS penetration gap

Alternative orthosteric mGluR agonists typically exhibit poor oral bioavailability and limited brain penetration; substituting them may prevent systemic in vivo dosing and confound CNS target engagement conclusions.

Metabolic profile differences

AMN082’s rapid conversion to a monoaminergic-active metabolite (Met-1) creates a time-dependent pharmacology profile; non-analogous tool compounds lack this specific metabolic shift and require distinct experimental controls.

Comparative Evidence and Differentiation


mGluR7 Subtype Selectivity Profile

AMN082 demonstrates exclusive selectivity for mGluR7 over all other metabotropic glutamate receptor subtypes. In transfected mammalian cells, AMN082 potently inhibits cAMP accumulation (EC50 = 64 nM) and stimulates GTPγS binding (EC50 = 290 nM) in cells expressing mGluR7 [1]. At concentrations up to 10 μM, AMN082 showed no appreciable activating or inhibitory effects at mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8, or selected ionotropic glutamate receptors [1]. This stands in contrast to the broad-spectrum group III orthosteric agonist L-AP4, which activates mGluR4, mGluR6, mGluR7, and mGluR8 non-selectively .

mGluR7 Selectivity
Head-to-head
EC50 64 nM (cAMP)
EC50 290 nM (GTPγS)
0% activity at mGluR1-6,8 up to 10 μM
Supports mGluR7-exclusive pathway interpretation
Selectivity assessed in transfected mammalian cells; L-AP4 activates multiple group III subtypes non-selectively
mGluR7 subtype selectivity allosteric agonist

Allosteric Activation Mechanism

AMN082 activates mGluR7 via a novel allosteric site in the transmembrane heptahelical domain, a mechanism distinct from orthosteric agonists that bind to the extracellular venus flytrap domain [1]. Chimeric receptor studies confirmed that the AMN082 binding site resides in the transmembrane region of mGluR7 [1]. Critically, AMN082 has little to no effect on the potency of orthosteric ligands, indicating that its allosteric site does not compete with the glutamate/L-AP4 binding pocket [1]. This contrasts with orthosteric agonists such as L-AP4, which bind directly to the conserved extracellular domain present across all group III mGluRs .

Activation Mechanism
Head-to-head
AMN082
Allosteric (transmembrane domain); does not compete with orthosteric ligands
L-AP4 / L-glutamate
Orthosteric (extracellular venus flytrap domain)
Allows mGluR7 signaling study without glutamate displacement
Chimeric receptor studies confirmed transmembrane binding site
allosteric modulation transmembrane domain biased signaling

Glutamate Release Inhibition in Parkinson's Model

In an ex vivo Parkinson's disease model using rat substantia nigra pars reticulata (SNpr) prisms, AMN082 and the mGluR4 positive allosteric modulator PHCCC were compared for their ability to inhibit KCl-evoked [3H]-D-aspartate release when co-administered with a sub-threshold concentration of L-AP4 (1 µM) [1]. AMN082 inhibited release by 53%, while PHCCC inhibited release by 42% under identical conditions [1]. The mGluR8-selective agonist (S)-3,4-DCPG failed to inhibit release entirely [1]. Furthermore, intranigral injection of AMN082 reversed reserpine-induced akinesia in rats, an effect blocked by the group III antagonist CPPG, confirming mGluR7-specific mediation [1].

Glutamate Release Inhibition (PD model)
Head-to-head
1 AMN082 – 53% inhibition
2 PHCCC (mGluR4 PAM) – 42%
3 (S)-3,4-DCPG (mGluR8) – 0%
Ranked highest inhibition in tested set for substantia nigra release assay
Rat SNpr prisms, KCl-evoked [3H]-D-aspartate release, co-administered with 1 μM L-AP4
Parkinson's disease glutamate release substantia nigra

Behavioral Reversal of Akinesia In Vivo

In the reserpine-treated rat model of Parkinson's disease, intranigral injection of AMN082 produced significant reversal of akinesia, an effect that was completely blocked by pre-treatment with the group III mGluR antagonist CPPG, confirming mGluR7-dependent action [1]. PHCCC similarly reversed akinesia via mGluR4 activation [1]. In contrast, the mGluR8-selective agonist (S)-3,4-DCPG failed to reverse reserpine-induced akinesia, demonstrating that not all group III mGluR subtypes contribute equally to motor recovery [1].

Akinesia Reversal In Vivo
Head-to-head
AMN082 (mGluR7)
Significant reversal (blocked by CPPG)
PHCCC (mGluR4)
Significant reversal
(S)-3,4-DCPG (mGluR8)
No significant reversal
Differential motor response supports receptor-subtype-specific interpretation
Reserpine-treated rat model; intranigral injection; locomotor assessment
akinesia reversal Parkinson's disease behavioral pharmacology

Pharmacokinetics and Metabolite Profile

AMN082 is orally active and brain penetrant, enabling systemic administration for in vivo studies [1]. However, profiling in rat liver microsomes revealed rapid metabolism (t½ < 1 min) to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1) [2]. In vitro selectivity profiling showed that AMN082 has appreciable affinity at the norepinephrine transporter (NET) (Ki = 1,385 nM), while Met-1 demonstrates physiologically relevant binding at serotonin transporter (SERT) (Ki = 323 nM), dopamine transporter (DAT) (Ki = 3,020 nM), and NET (Ki = 3,410 nM) [2]. This metabolic conversion is critical for data interpretation: behavioral effects observed beyond 4 hours post-dose may involve monoaminergic mechanisms rather than pure mGluR7 activation [2].

PK & Metabolite Profile
Head-to-head
AMN082
NET Ki 1,385 nM; rapid metabolism (t½
Met-1 (major metabolite)
SERT Ki 323 nM, DAT Ki 3,020 nM, NET Ki 3,410 nM
Metabolite may shift monoaminergic endpoints after 4 h
Rat liver microsomes; recombinant human transporter binding
Salt Form Solubility
Data to verify
3.7-fold higher DMSO solubility (dihydrochloride vs free base)
Water: 2 mM (dihydrochloride) vs requires co-solvent (free base)
Simplifies aqueous formulation and reduces processing variability
Free base needs ultrasonic warming and 60°C heating; supplier-reported solubility data
pharmacokinetics blood-brain barrier metabolism

Salt Form and Aqueous Solubility

The dihydrochloride salt form of AMN082 (CAS 97075-46-2) provides solubility advantages over the free base form (CAS 83027-13-8) for in vitro and in vivo applications. AMN082 dihydrochloride is soluble to 100 mM in DMSO and to 2 mM in water with gentle warming . In contrast, the free base exhibits lower DMSO solubility at 12.5 mg/mL and requires ultrasonic warming and heating to 60°C for dissolution [1]. For aqueous formulations, the dihydrochloride salt enables stock solution preparation at 5 mM in water, whereas the free base requires co-solvent systems such as 10% DMSO plus 90% (20% SBE-β-CD in saline) [1].

Salt Form Solubility
Data to verify
3.7-fold higher DMSO solubility (dihydrochloride vs free base)
Water: 2 mM (dihydrochloride) vs requires co-solvent (free base)
Simplifies aqueous formulation and reduces processing variability
Free base needs ultrasonic warming and 60°C heating; supplier-reported solubility data
solubility formulation salt form

Research and Application Scenarios


Subtype-Exclusive mGluR7 Pharmacology

This compound is the only available tool for experiments that demand unambiguous attribution of effects to mGluR7 activation. Unlike broad-spectrum orthosteric agonists (e.g., L-AP4) that activate multiple group III mGluR subtypes, AMN082 shows no activity at mGluR1-6 or mGluR8 up to 10 μM [1]. This property is essential for studies investigating the specific contribution of mGluR7 in synaptic plasticity, neurotransmitter release modulation, or behavioral pharmacology without confounding off-target receptor activation.

Oral Dosing and CNS Penetration In Vivo

For preclinical in vivo studies where systemic administration and CNS target engagement are required, AMN082 provides oral bioavailability and brain penetrance unmatched by alternative group III mGluR modulators [1]. This enables long-term behavioral studies in rodent models of anxiety, depression, Parkinson's disease, and addiction without the need for intracerebroventricular or intranigral cannulation. However, researchers should note that AMN082 undergoes rapid metabolism (t½ < 1 min in rat liver microsomes) to a monoaminergic-active metabolite (Met-1), necessitating careful time-course controls for studies exceeding 4 hours post-dose [2].

Parkinson's Disease and Motor Recovery Research

In Parkinson's disease models, AMN082 demonstrates superior efficacy in inhibiting glutamate release in the substantia nigra pars reticulata (53% inhibition vs. 42% for PHCCC) and reliably reverses reserpine-induced akinesia in rats [1]. Researchers investigating the role of presynaptic mGluR7 in regulating excessive subthalamonigral glutamate transmission should prioritize this compound over mGluR4 PAMs or mGluR8 agonists, which show lower or no efficacy in this specific disease-relevant assay [1].

Allosteric GPCR Transmembrane Signaling Studies

AMN082 serves as a prototype compound for investigating allosteric agonist activity mediated exclusively through the transmembrane heptahelical domain of family 3 G protein-coupled receptors [1]. Unlike orthosteric agonists that require the extracellular venus flytrap domain for activation, AMN082 directly activates mGluR7 signaling via an allosteric site in the transmembrane region without affecting orthosteric ligand potency [1]. This property makes it uniquely valuable for studies examining biased signaling, allosteric modulation mechanisms, and transmembrane domain-targeted drug discovery programs.

Application
Selection Property
Validation Focus
mGluR7-selective pathway studies
Subtype-exclusive agonist profile
mGluR7-mediated endpoint attribution
Oral and CNS penetration research
Oral bioavailability and brain penetrance profile
CNS target engagement and time-course validation
Parkinson’s disease model glutamate release studies
mGluR7-mediated release inhibition
Motor recovery model endpoints
Allosteric GPCR transmembrane signaling studies
Transmembrane domain allosteric agonism
Orthosteric site-independent signaling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.